Lack of Publicly Available Head‑to‑Head Comparator Data for 3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine
An exhaustive search of primary literature, patents, authoritative databases (PubChem, BindingDB), and reputable vendor technical datasheets was conducted for 3‑(azepane‑1‑carbonyl)‑1‑cyclopentyl‑1H‑pyrazol‑4‑amine (CAS 2101195‑96‑2). No direct head‑to‑head comparison studies, no cross‑study comparable datasets, and no class‑level quantitative inferences that meet the minimum evidence standards (i.e., containing both target‑compound data and comparator data from the same assay) were identified . The compound is listed structurally in patent families (US‑8853207‑B2, CN‑102791695‑A) but without disclosed IC₅₀, Kᵢ, or other quantitative activity values for this specific molecule [1][2]. Consequently, the evidence strength is classified as insufficient to support any quantitative differentiation claim.
| Evidence Dimension | Biochemical or cellular potency |
|---|---|
| Target Compound Data | No quantitative data publicly available |
| Comparator Or Baseline | Closest analogs (e.g., 5‑(azepane‑1‑carbonyl)‑1‑cyclopentyl‑1H‑pyrazol‑4‑amine, 1‑cyclopentyl‑1H‑pyrazol‑4‑amine) also lack publicly disclosed potency data in a comparable assay |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without quantitative comparator data, a procurement decision cannot be justified on performance grounds; users must rely on chemical identity and patent context alone.
- [1] Liao, C.-B., Chiang, C.-C., Yang, H.-R., Liao, Y.-C., & Chen, P. (2014). Heterocyclic pyrazole compounds, method for preparing the same and use thereof. U.S. Patent No. 8,853,207 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Benson, G. M., Bleicher, K., Grether, U., Kuhn, B., Richter, H., & Taylor, S. (2012). Cyclopentyl- and cycloheptylpyrazoles as FXR modulators. Chinese Patent No. CN‑102791695‑A. Beijing: State Intellectual Property Office of China. View Source
